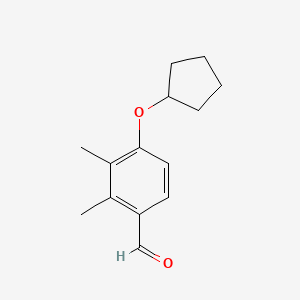
4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentyloxy group attached to a dimethylbenzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde typically involves the alkylation of 2,3-dimethylbenzaldehyde with cyclopentanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
化学反应分析
Types of Reactions: 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: 4-(Cyclopentyloxy)-2,3-dimethylbenzoic acid.
Reduction: 4-(Cyclopentyloxy)-2,3-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for materials with specific properties.
作用机制
The mechanism of action of 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclopentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
相似化合物的比较
4-(Cyclopentyloxy)-2,3-dimethylbenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(Cyclopentyloxy)-2,3-dimethylbenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
2,3-Dimethylbenzaldehyde: Lacks the cyclopentyloxy group.
Uniqueness: 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde is unique due to the presence of both the cyclopentyloxy group and the dimethylbenzaldehyde core, which confer distinct chemical and physical properties
属性
CAS 编号 |
820237-15-8 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC 名称 |
4-cyclopentyloxy-2,3-dimethylbenzaldehyde |
InChI |
InChI=1S/C14H18O2/c1-10-11(2)14(8-7-12(10)9-15)16-13-5-3-4-6-13/h7-9,13H,3-6H2,1-2H3 |
InChI 键 |
IPAPROKNBLUCKR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1C)OC2CCCC2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


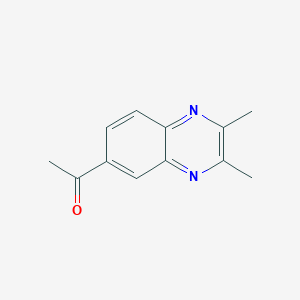
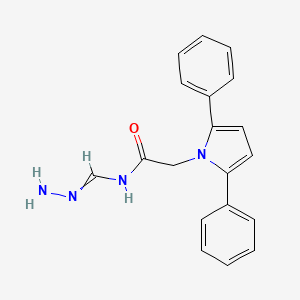

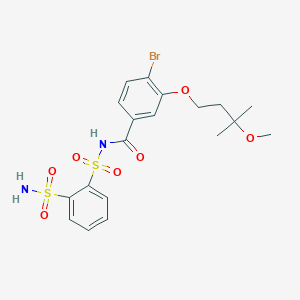
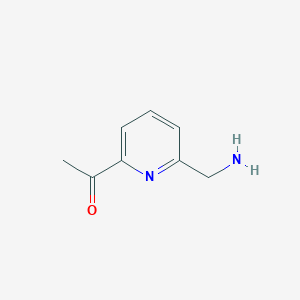
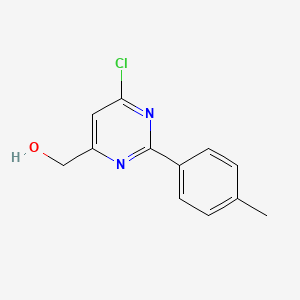
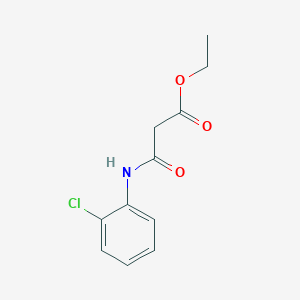
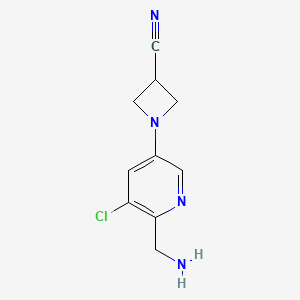
![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)
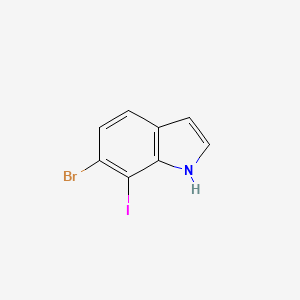
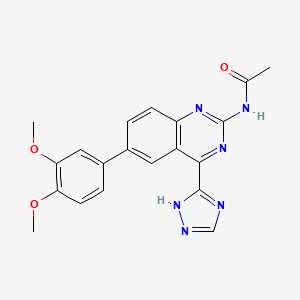
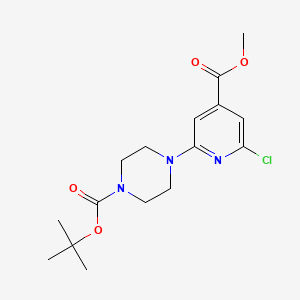
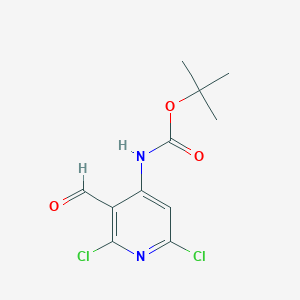
![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)
